R(+)-7-Hydroxy-DPAT hydrobromide

Vue d'ensemble

Description

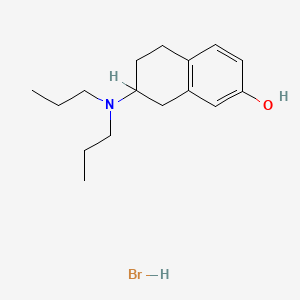

R(+)-7-Hydroxy-DPAT hydrobromide: is a chemical compound with the molecular formula C16H26BrNO . It is known for its applications in scientific research, particularly in the fields of chemistry and biology. This compound is often used in studies related to neurotransmitter systems due to its structural similarity to certain neurotransmitters.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of R(+)-7-Hydroxy-DPAT hydrobromide typically involves the following steps:

Starting Material: The synthesis begins with the preparation of the naphthalenol core.

Amination: The naphthalenol core undergoes amination with dipropylamine under controlled conditions.

Hydrobromide Formation: The final step involves the formation of the hydrobromide salt by reacting the amine with hydrobromic acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves:

Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.

Purification: The product is purified using techniques such as recrystallization or chromatography.

Quality Control: The final product undergoes rigorous quality control to ensure it meets industry standards.

Analyse Des Réactions Chimiques

Formation of the Tetralin Core

The tetralin scaffold is typically synthesized through Friedel-Crafts alkylation or Grignard reactions , followed by hydrogenation to achieve the partially saturated ring structure . For example:

-

Reagents : Alkylating agents (e.g., benzyl halide derivatives), hydrogenation catalysts (e.g., palladium on carbon).

Hydroxylation

The hydroxyl group at position 2 is introduced through oxidative hydroxylation (e.g., using a peracid) or direct electrophilic substitution . Stereoselectivity is critical here to ensure the R configuration .

Hydrobromide Salt Formation

The final step involves protonation of the tertiary amine with hydrobromic acid (HBr) to form the hydrobromide salt .

Stereochemical Considerations

The R configuration at position 7 is essential for pharmacological activity. Synthesis methods must ensure enantioselectivity , often achieved through:

-

Chiral resolution : Crystallization with chiral acids (e.g., tartaric acid).

-

Asymmetric synthesis : Use of chiral catalysts (e.g., in hydrogenation or oxidation steps) .

Reactivity and Stability

-

Salt Formation : The hydrobromide salt enhances water solubility, critical for biological studies .

-

Sensitivity : The compound is susceptible to light and moisture , requiring controlled storage conditions .

Pharmacological Relevance of Reactions

The synthesis steps directly influence pharmacokinetic properties:

-

D3 Selectivity : The stereochemical purity ensures high affinity for D3 receptors (Ki ~1 nM) compared to D2 (Ki ~10 nM) .

-

Behavioral Effects : Dose-dependent locomotor suppression in animal models correlates with receptor activation patterns .

Chemical Stability and Handling

Applications De Recherche Scientifique

Chemical Profile

- Chemical Formula : C₁₆H₂₆BrNO

- Molecular Weight : Approximately 328.29 g/mol

- Receptor Selectivity :

- D3 receptor: Ki ≈ 1 nM

- D2 receptor: Ki ≈ 10 nM

- D4 receptor: Ki ≈ 650 nM

- D1 receptor: Ki ≈ 5000 nM

Addiction Studies

R(+)-7-Hydroxy-DPAT is extensively used in addiction research, particularly concerning cocaine dependence. It has been shown to influence locomotor activity and drug-seeking behavior in animal models. Studies indicate that administration of R(+)-7-Hydroxy-DPAT can alter the reinforcing effects of cocaine, providing insights into potential therapeutic strategies for addiction management .

Neurological Disorder Investigations

The compound's action on the D3 receptor makes it a valuable tool for studying various neurological disorders associated with dopamine dysregulation, such as Parkinson's disease and schizophrenia. Research has demonstrated that R(+)-7-Hydroxy-DPAT can modulate symptoms and behaviors linked to these conditions, offering a pathway for developing targeted treatments .

Behavioral Studies

R(+)-7-Hydroxy-DPAT has been utilized in behavioral experiments to assess its effects on locomotion and anxiety-like behaviors in rodents. For example, studies have shown that this compound can induce hypothermia and suppress locomotion in mice, which are critical endpoints for evaluating the pharmacological effects of D3 receptor activation .

Case Studies

Mécanisme D'action

The mechanism of action of R(+)-7-Hydroxy-DPAT hydrobromide involves its interaction with neurotransmitter receptors. The compound binds to specific receptors in the nervous system, modulating their activity. This interaction can influence neurotransmitter release and uptake, affecting various physiological processes.

Comparaison Avec Des Composés Similaires

- 7-Hydroxy-2-(di-n-propylamino)tetralin hydrobromide

- 8-Hydroxy-2-(di-n-propylamino)tetralin hydrobromide

Comparison:

- Structural Similarity: These compounds share a similar naphthalenol core structure with variations in the position and type of functional groups.

- Unique Properties: R(+)-7-Hydroxy-DPAT hydrobromide is unique in its specific binding affinity and activity at certain neurotransmitter receptors, making it valuable for targeted research applications.

Activité Biologique

R(+)-7-Hydroxy-DPAT hydrobromide, a selective D3 dopamine receptor agonist, has garnered attention in neuropharmacological research due to its significant biological activity. This article explores its mechanisms of action, pharmacological profile, and implications for neurological disorders.

- Molecular Formula : C₁₆H₂₆BrNO

- Molecular Weight : 328.29 g/mol

- CAS Number : 76135-30-3

R(+)-7-Hydroxy-DPAT primarily acts as a full agonist at the 5-HT1A serotonin receptor and exhibits high selectivity for the D3 dopamine receptor . The compound demonstrates a binding affinity characterized by the following Ki values:

| Receptor Type | Ki Value (nM) |

|---|---|

| D3 | ~1 |

| D2 | ~10 |

| D4 | ~650 |

| D1 | ~5000 |

This selectivity allows researchers to investigate the specific roles of D3 receptors in addiction and reward pathways without the confounding effects seen with broader receptor activity .

1. Dopaminergic Activity

This compound's dopaminergic activity is primarily linked to its action on the D3 receptor. Studies have shown that this compound influences locomotor activity and drug-seeking behavior in animal models, making it a valuable tool in addiction research. For instance, low doses of R(+)-7-Hydroxy-DPAT resulted in reduced locomotion, attributed to D3 autoreceptor stimulation which inhibits dopamine release .

2. Serotonergic Activity

The compound also activates the 5-HT1A receptor, which is crucial for various neurological functions including mood regulation and anxiety response. Its agonistic action mimics serotonin, thus making it relevant for studies on antidepressant effects and anxiety disorders .

Research Findings

Several studies have investigated the effects of R(+)-7-Hydroxy-DPAT in various contexts:

- Addiction Studies : In animal models, administration of R(+)-7-Hydroxy-DPAT has been shown to decrease drug-seeking behavior, suggesting its potential utility in treating substance use disorders.

- Behavioral Studies : In a controlled setting, doses as low as 0.25 mg/kg resulted in hypolocomotion in rats, indicating a strong influence on motor activity through D3 receptor activation .

Case Study: Effects on Locomotion

A study involving adult rats assessed the impact of R(+)-7-Hydroxy-DPAT on locomotion:

- Methodology : Rats were administered 0.25 mg/kg of R(+)-7-Hydroxy-DPAT or saline control.

- Results : A significant reduction in locomotor activity was observed within 30 minutes post-injection, supporting the hypothesis that low doses preferentially activate D3 receptors while minimizing D2 receptor occupancy .

Implications for Neurological Disorders

Given its dual action on both serotonergic and dopaminergic systems, this compound holds promise for therapeutic applications in treating conditions such as:

- Depression

- Anxiety Disorders

- Substance Use Disorders

Propriétés

IUPAC Name |

7-(dipropylamino)-5,6,7,8-tetrahydronaphthalen-2-ol;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO.BrH/c1-3-9-17(10-4-2)15-7-5-13-6-8-16(18)12-14(13)11-15;/h6,8,12,15,18H,3-5,7,9-11H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODNDMTWHRYECKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)C1CCC2=C(C1)C=C(C=C2)O.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60936174 | |

| Record name | 7-(Dipropylamino)-5,6,7,8-tetrahydronaphthalen-2-ol--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60936174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76135-30-3, 159795-63-8 | |

| Record name | 7-(Dipropylamino)-5,6,7,8-tetrahydronaphthalen-2-ol--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60936174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (�±)-7-Hydroxy-2-(di-n-propylamino)tetralin hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.